

# Unveiling the Structural Profile of 4-Oxopentyl Formate: A Comparative Analysis

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#### For Immediate Release

This guide provides a comprehensive structural comparison of **4-Oxopentyl formate**, a ketoester of interest in various chemical syntheses. Due to a lack of direct experimental data for **4-Oxopentyl formate** in publicly available literature, this guide leverages experimental data from its immediate precursor, 4-hydroxypentan-2-one, and analogous formate esters to predict and contextualize its structural and spectroscopic characteristics. This comparative approach offers valuable insights for researchers in drug development, materials science, and synthetic chemistry.

# Structural Confirmation and Physicochemical Properties

The structure of **4-Oxopentyl formate**, systematically named 4-oxopentan-2-yl formate, is confirmed by its canonical SMILES representation: CC(CC(=O)C)OC=O and the molecular formula C6H10O3. While experimental data remains elusive, a summary of key physicochemical properties for the precursor and a representative formate ester are presented below for comparative purposes.



Property	4-hydroxypentan-2- one[1][2][3][4]	Pentyl Formate	4-Oxopentyl Formate (Predicted)
Molecular Formula	C5H10O2	C6H12O2	C6H10O3
Molecular Weight	102.13 g/mol	116.16 g/mol	130.14 g/mol
Boiling Point	177 °C	132 °C	~180-200 °C
Density	0.962 g/cm <sup>3</sup>	0.881 g/cm <sup>3</sup>	~1.05 g/cm <sup>3</sup>
Appearance	Colorless liquid	Colorless liquid	Colorless to pale yellow liquid

## **Comparative Spectroscopic Analysis**

The structural elucidation of organic molecules heavily relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables provide a comparative summary of the expected spectral features of **4-Oxopentyl formate** based on the known data of its precursor and related formate esters.

Table 1: Comparative <sup>1</sup>H NMR Spectral Data (Predicted

for 4-Oxopentyl formate)

Functional Group	4- hydroxypen tan-2-one (ppm)[5]	Ethyl Formate (ppm)	4-Oxopentyl formate (Predicted, ppm)	Multiplicity	Integration
-O-CH=O	-	~8.0	~8.1	S	1H
CH3-CH(O)-	~1.2	-	~1.3	d	3H
-CH(O)-CH2-	~4.1	-	~5.1	m	1H
-CH2-C(=O)-	~2.6	-	~2.8	t	2H
CH3-C(=O)-	~2.2	-	~2.2	S	3H



**Table 2: Comparative IR Spectral Data** 

Functional Group	4-hydroxypentan-2- one (cm <sup>-1</sup> )[1]	Pentyl Formate (cm <sup>-1</sup> )	4-Oxopentyl formate (Predicted, cm <sup>-1</sup> )
C=O (Ester)	-	1725	~1720-1730
C=O (Ketone)	1715	-	~1715
C-O (Ester)	-	1180	~1170-1200
O-H (Alcohol)	3400 (broad)	-	-
C-H (Alkyl)	2850-2980	2870-2960	~2850-3000

**Table 3: Comparative Mass Spectrometry Data** 

Compound	Key Fragments (m/z)
4-hydroxypentan-2-one[6]	102 (M+), 87, 59, 43
Pentyl Formate	116 (M+), 70, 43, 29
4-Oxopentyl formate (Predicted)	130 (M+), 115, 87, 71, 43

## Proposed Experimental Protocol: Synthesis of 4-Oxopentyl formate

A standard and effective method for the synthesis of **4-Oxopentyl formate** is the Fischer esterification of **4-hydroxypentan-2-one** with formic acid, using a strong acid catalyst.

#### Materials:

- 4-hydroxypentan-2-one (1.0 eq)
- Formic acid (1.2 eq)
- Concentrated sulfuric acid (catalytic amount)
- Toluene (as solvent and for azeotropic removal of water)



- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Dichloromethane

#### Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-hydroxypentan-2-one, formic acid, and toluene.
- Add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude 4-Oxopentyl formate.
- Purify the crude product by fractional distillation or column chromatography.

### **Experimental Workflow**

The following diagram illustrates the proposed synthetic and purification workflow for **4- Oxopentyl formate**.

Caption: Proposed synthesis and purification workflow for **4-Oxopentyl formate**.



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